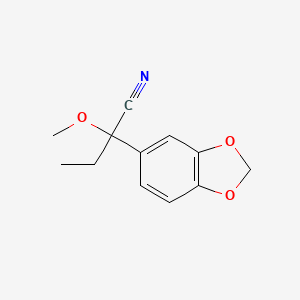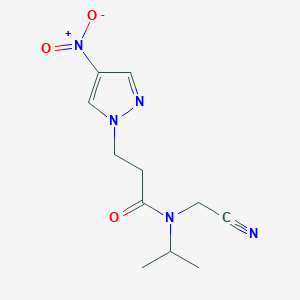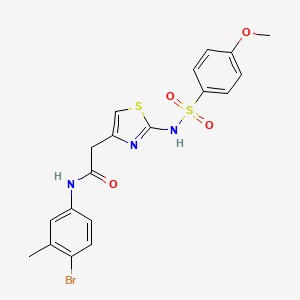![molecular formula C18H17N3O3S B2610873 N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-42-2](/img/structure/B2610873.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, new benzenesulfonamide derivatives have been synthesized as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . Another study reported the synthesis of a related compound, 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, by the reaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloro-pyridazin-3-yl)benzohydrazide .科学的研究の応用
Cognitive Enhancement and 5-HT6 Receptor Antagonism
Research on similar sulfonamide derivatives, such as SB-399885, has shown that these compounds can act as potent, selective 5-HT6 receptor antagonists with cognitive-enhancing properties. This application is particularly relevant in the treatment of disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. SB-399885 has demonstrated the ability to improve cognitive functions in animal models, highlighting the therapeutic potential of sulfonamide derivatives in enhancing cholinergic function (Hirst et al., 2006).
Antimicrobial Activity
Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial properties. A study by El-Gaby et al. (2018) explored the synthesis, characterization, and in vitro biological screening of various sulfonamide compounds, finding that some derivatives exhibited significant antimicrobial activity. This suggests a potential application of these compounds in developing new antimicrobial agents (El-Gaby et al., 2018).
Antiproliferative Activity
Another area of interest is the antiproliferative activity of sulfonamide derivatives against various cancer cell lines. Compounds such as those studied by Motavallizadeh et al. (2014) have been prepared and evaluated for their potential as antiproliferative agents, showing promising results against breast cancer and neuroblastoma cell lines. This research indicates the potential use of sulfonamide derivatives in cancer therapy (Motavallizadeh et al., 2014).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. Mishra et al. (2017) developed benzenesulfonamide derivatives with effective CA inhibitory action, suggesting their utility in treating conditions like epilepsy through modulation of CA activity (Mishra et al., 2017).
作用機序
Target of Action
Sulfonamides generally target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . The specific targets are often enzymes like dihydropteroate synthetase and carbonic anhydrase .
Mode of Action
Sulfonamides inhibit these enzymes, preventing the synthesis of folic acid. This inhibition disrupts the growth and reproduction of bacteria, effectively acting as an antibacterial agent .
Biochemical Pathways
The inhibition of folic acid synthesis affects multiple biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth and reproduction, leading to the eventual death of the bacteria .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn influence its absorption and distribution in the body .
生化学分析
Biochemical Properties
N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase and elastase . The nature of these interactions often involves inhibition, where the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic contexts, such as reducing inflammation or slowing the progression of certain diseases.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis, or programmed cell death, by modulating signaling pathways that control cell survival and proliferation. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to a reduction in cell growth and division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For example, by inhibiting carbonic anhydrase, the compound can reduce the production of bicarbonate ions, which are crucial for maintaining pH balance in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating that its effects can evolve with prolonged use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The compound’s localization can influence its efficacy and potential side effects, as it may concentrate in specific areas, leading to localized effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function . Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. For example, the compound may localize to the mitochondria, where it can influence energy production and apoptosis. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-24-18-12-11-17(19-20-18)14-7-6-8-15(13-14)21-25(22,23)16-9-4-3-5-10-16/h3-13,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKZTQIOVAXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)

![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)


![9-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2610801.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610802.png)
![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2610804.png)
![6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2610805.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2610806.png)
![6-Tert-butyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2610807.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2610810.png)

